Kukoamine B

Vue d'ensemble

Description

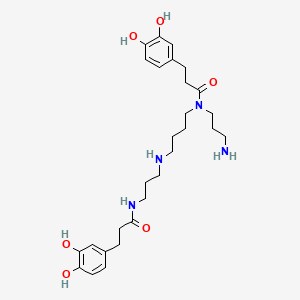

La kukoamine B est un alcaloïde de spermine naturel isolé de l'écorce de la racine de Lycium chinense. Elle est composée de deux parties dihydrocaféoyl et d'une unité de spermine . Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et antidiabétiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La kukoamine B peut être synthétisée par une série de réactions chimiques impliquant des intermédiaires de protection. La voie de synthèse implique généralement la réduction des groupes cyano en groupes amino par catalyse au nickel de Raney dans l'ammoniaque méthanolique . Les composés intermédiaires sont protégés à l'aide de divers groupes protecteurs tels que CbzCl, PMBBr, Trt-Cl et BnCl .

Méthodes de production industrielle

La production industrielle de la this compound implique l'extraction de l'écorce de la racine de Lycium chinense suivie de procédés de purification. Le processus d'extraction implique généralement une extraction par solvant, suivie de techniques chromatographiques pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions

La kukoamine B subit diverses réactions chimiques, notamment :

Réduction : La réduction des groupes cyano en groupes amino est une étape clé dans la synthèse de la this compound.

Chélation : La this compound peut chélater les ions métalliques, ce qui contribue à son activité antioxydante.

Réactifs et conditions courants

Oxydation : Les réactifs courants incluent le peroxyde d'hydrogène et d'autres oxydants.

Chélation : Les ions métalliques tels que Fe²⁺ sont couramment utilisés dans les réactions de chélation.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires et le produit final, la this compound, qui présente des activités biologiques significatives .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Médecine : La this compound a montré un potentiel dans le traitement du diabète en abaissant la glycémie et en réduisant l'inflammation systémique.

Mécanisme d'action

La this compound exerce ses effets par divers mécanismes :

Activité antioxydante : La this compound piège les radicaux libres et réduit le stress oxydatif en chélatant les ions métalliques et en participant à des réactions de transfert d'électrons et de protons.

Activité anti-inflammatoire : Elle inhibe la surproduction de cytokines pro-inflammatoires induite par l'ADN CpG immunostimulant, réduisant ainsi l'inflammation.

Activité antidiabétique : La this compound régule les facteurs de transcription nucléaires tels que NF-κB et PPAR pour réduire l'inflammation et faciliter l'homéostasie métabolique.

Applications De Recherche Scientifique

Kukoamine B has a wide range of scientific research applications:

Chemistry: This compound is studied for its antioxidant properties and its ability to chelate metal ions.

Biology: It is used in studies related to its anti-inflammatory and cytoprotective effects on cells.

Medicine: This compound has shown potential in the treatment of diabetes by lowering blood glucose levels and reducing systemic inflammation.

Mécanisme D'action

Kukoamine B exerts its effects through various mechanisms:

Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress by chelating metal ions and participating in electron-transfer and proton-transfer reactions.

Anti-inflammatory Activity: It inhibits the over-production of pro-inflammatory cytokines induced by immunostimulatory CpG DNA, thereby reducing inflammation.

Anti-diabetic Activity: This compound regulates nuclear transcription factors such as NF-κB and PPAR to reduce inflammation and facilitate metabolic homeostasis.

Comparaison Avec Des Composés Similaires

La kukoamine B est comparée à d'autres composés similaires, tels que la kukoamine A, qui est également une polyamine phénolique. Alors que les deux composés présentent des effets antioxydants et cytoprotecteurs, la this compound s'est avérée posséder des potentiels plus élevés dans ces voies, ce qui la rend supérieure à la kukoamine A en termes de cytoprotection . D'autres composés similaires incluent la kukoamine C et la kukoamine D, qui présentent des similitudes structurales mais diffèrent dans leurs activités biologiques .

Conclusion

La this compound est un composé polyvalent présentant un potentiel significatif dans diverses applications scientifiques et industrielles. Sa structure chimique unique et ses diverses activités biologiques en font un composé précieux pour la recherche et le développement futurs.

Activité Biologique

Kukoamine B (KB) is a natural alkaloid derived from the root of Cortex Lycii , recognized for its diverse biological activities, particularly in the context of inflammation, sepsis, and metabolic disorders. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound exhibits multiple mechanisms that contribute to its biological effects:

- LPS Neutralization : KB acts as a potent dual inhibitor of lipopolysaccharides (LPS) and CpG DNA, both critical in sepsis pathogenesis. It neutralizes these molecules, preventing their interaction with immune cells, thereby inhibiting pro-inflammatory signaling pathways without compromising cell viability .

- Receptor Interaction : KB enhances the expression of the asialoglycoprotein receptor (ASGPR) in hepatocytes, facilitating LPS clearance from the bloodstream. This interaction is crucial for reducing systemic inflammation and improving outcomes in sepsis models .

- Antioxidant Activity : KB has demonstrated significant antioxidant properties, contributing to the reduction of oxidative stress and inflammation in various cellular models. This activity is particularly relevant in metabolic disorders such as type 2 diabetes .

In Vivo Studies

Several studies have explored the efficacy of this compound in animal models:

- Sepsis Model : In murine models of sepsis induced by LPS injection, KB significantly reduced serum levels of TNF-α and enhanced survival rates. The compound accelerated LPS clearance from the bloodstream and improved liver uptake .

- Diabetes Model : In db/db mice, KB treatment resulted in decreased fasting blood glucose levels without adverse effects on body weight. Metabolomics analysis indicated that KB modulated lipid profiles and reduced systemic inflammation, suggesting its potential as an anti-diabetic agent .

Cellular Studies

This compound's effects on human cell lines have also been documented:

- Keratinocyte Protection : KB demonstrated protective effects against oxidative damage induced by trans-2-nonenal in human keratinocyte cell lines (HaCaT). Treatment with KB improved cell viability significantly compared to controls exposed to oxidative stress .

- Inflammation Modulation : In macrophage models, KB selectively inhibited pro-inflammatory cytokine production induced by LPS and CpG DNA without affecting cell viability or other signaling pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Sepsis Treatment

In a controlled study involving LPS-induced sepsis in mice, this compound was administered at a dosage of 3.6 mg/kg. Results indicated a significant reduction in circulating LPS levels and TNF-α concentrations compared to control groups receiving no treatment or standard therapies.

Case Study 2: Diabetes Management

A 9-week study using db/db mice treated with this compound (50 mg/kg/day) showed promising results in managing hyperglycemia. Notably, KB treatment led to a decrease in triglycerides and cholesterol levels while promoting metabolic homeostasis.

Propriétés

IUPAC Name |

N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRAOCFRRTWUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164991-67-7 | |

| Record name | Kukoamine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164991677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KUKOAMINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZE94LC57W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Kukoamine B interact with lipopolysaccharide (LPS)?

A1: this compound exhibits a potent affinity for LPS and can directly bind to it. [, , , ] This binding interferes with LPS's ability to interact with Toll-like receptor 4 (TLR4), a key receptor involved in the inflammatory response to LPS. [, ]

Q2: What are the downstream effects of this compound binding to LPS?

A2: By inhibiting the LPS/TLR4 signaling pathway, this compound effectively reduces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). [, , ] This, in turn, helps to mitigate inflammation and protect organ function in sepsis models. [, , ]

Q3: Does this compound interact with other targets besides LPS?

A3: Yes, research indicates that this compound can also bind to CpG DNA, another immunostimulatory molecule. [] This interaction interferes with CpG DNA's binding to Toll-like receptor 9 (TLR9), further contributing to its anti-inflammatory effects. [] Additionally, this compound has been shown to interact with the asialoglycoprotein receptor (ASGPR) in hepatocytes, promoting LPS uptake and clearance. []

Q4: How does this compound affect osteoblast and osteoclast activity?

A4: Studies have shown that this compound promotes osteoblast differentiation and mineralized nodule formation in MC3T3-E1 cells, indicating a potential role in bone formation. [] Additionally, while it shows inhibitory effects on osteoclast differentiation in isolated cultures, it does not appear to significantly affect osteoclast differentiation in co-culture systems with osteoblasts. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C32H42N6O4, and its molecular weight is 574.7 g/mol. []

Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of this compound. There is limited information available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research papers do not indicate any catalytic properties associated with this compound. Its primary mechanisms of action revolve around binding and inhibiting specific targets involved in inflammation and other biological processes.

Q8: Have any computational chemistry studies been conducted on this compound?

A8: Yes, molecular docking studies have been utilized to investigate the interactions of this compound with its targets. For instance, docking simulations have provided insights into this compound's binding mode with CpG DNA, ASGPR, and LPS. [, , ]

Q9: How do structural modifications of this compound affect its activity?

A9: The research papers provided do not delve into detailed structure-activity relationship studies for this compound. Further research is needed to understand the impact of specific structural modifications on its activity, potency, and selectivity.

Q10: Does this compound's pharmacokinetic profile differ between healthy individuals and sepsis patients?

A10: A population pharmacokinetic (PopPK) model of this compound was developed specifically in sepsis patients to assess the suitability of body weight or fixed dosing regimens. [] This suggests potential differences in the pharmacokinetic behavior of this compound between healthy individuals and sepsis patients.

Q11: What in vitro models have been used to study the effects of this compound?

A11: Various in vitro models have been utilized, including: * Antioxidant assays: DPPH• scavenging, •O2− scavenging, •OH scavenging, Cu2+ reducing, and Fe2+ chelating assays. [] * Cell lines: * Human keratinocyte cell line (HaCaT) to investigate its protective effects against trans-2-nonenal-induced cell damage. [] * Bone marrow-derived mesenchymal stem cells (bmMSCs) to assess its protective effects against Fenton-induced damage. [] * Mouse osteoblastic cell line (MC3T3-E1) to study its effects on osteoblast differentiation and mineralization. [] * Mouse primary-cultured monocytes to evaluate its effects on osteoclast differentiation. [] * HepG2 cells to investigate its role in LPS uptake. []

Q12: What in vivo models have been used to study the effects of this compound?

A12: The following in vivo models have been employed: * LPS-induced septic mice: To investigate its anti-inflammatory and organ-protective effects in sepsis. [, , ] * Ovariectomized (OVX) mice: To evaluate its anti-osteoporotic effects and impact on bone mineral density. [] * High-fat/high-fructose (HFDFr)-fed rats: To assess its therapeutic effects on insulin resistance, obesity, and metabolic disorders. []

Q13: Have any clinical trials been conducted on this compound?

A13: Yes, a randomized phase IIa clinical trial investigated the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with sepsis. [] Another study used data from a phase IIa clinical trial to develop an exposure-response model for optimizing dosing selection for a phase IIb clinical trial. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.